BenchChemオンラインストアへようこそ!

2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

Lipophilicity Membrane permeability Drug-likeness

2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (CAS 1017420-72-2) is a fully synthetic coumarin derivative with the molecular formula C20H17ClO5 and a molecular weight of 372.8 g/mol, featuring a 3-benzyl substituent, a 6-chloro group, a 4-methyl group, and a 7-oxypropanoic acid side chain on the 2H-chromen-2-one core. It is a member of the 3-benzylcoumarin subclass, a scaffold with demonstrated versatility across cannabinoid receptor modulation (CB1/CB2), allosteric MEK1 inhibition, and HIV integrase inhibition in structurally related analogs.

Molecular Formula C20H17ClO5
Molecular Weight 372.8 g/mol
CAS No. 1017420-72-2
Cat. No. B3033324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
CAS1017420-72-2
Molecular FormulaC20H17ClO5
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C20H17ClO5/c1-11-14-9-16(21)18(25-12(2)19(22)23)10-17(14)26-20(24)15(11)8-13-6-4-3-5-7-13/h3-7,9-10,12H,8H2,1-2H3,(H,22,23)
InChIKeyKVOQJSGIUFDQRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid (CAS 1017420-72-2): Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (CAS 1017420-72-2) is a fully synthetic coumarin derivative with the molecular formula C20H17ClO5 and a molecular weight of 372.8 g/mol, featuring a 3-benzyl substituent, a 6-chloro group, a 4-methyl group, and a 7-oxypropanoic acid side chain on the 2H-chromen-2-one core . It is a member of the 3-benzylcoumarin subclass, a scaffold with demonstrated versatility across cannabinoid receptor modulation (CB1/CB2), allosteric MEK1 inhibition, and HIV integrase inhibition in structurally related analogs [1][2]. The compound is commercially available at ≥95% purity from multiple vendors, although several suppliers list it as discontinued or available on a custom-synthesis basis . No peer-reviewed biological activity data for this specific compound are recorded in ChEMBL as of the latest database update [3].

Why Generic Substitution Is Not Advisable for 2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid (CAS 1017420-72-2)


The 3-benzyl-6-chloro-4-methyl-7-oxypropanoic acid substitution pattern on the coumarin core is structurally distinct from the most readily available in-class analogs, and small structural variations at any of these positions produce pronounced differences in lipophilicity, target engagement profile, and pharmacokinetic behavior . The des-benzyl analog (CAS 301683-08-9, lacking the 3-benzyl group) has a LogP approximately 1.6 units lower than the target compound, corresponding to an estimated ~40-fold difference in octanol-water partition coefficient and substantially altered membrane permeability potential . The 3-benzyl substituent itself is a recognized pharmacophoric element enabling allosteric MEK1 inhibition (class-best IC50 = 54.57 nM) and cannabinoid receptor subtype modulation in the broader 3-benzylcoumarin series, activities that are absent or uncharacterized in non-benzylated analogs [1][2]. Furthermore, the choice of side chain matters concretely: the acetic acid analog (CAS 690679-66-4, replacing propanoic with acetic acid at the 7-position) has a comparable LogP (~4.57) but differs in side-chain flexibility (one fewer rotatable bond) and pKa, which can affect both binding geometry and formulation behavior . These three key positions—3-benzyl presence, 6-chloro retention, and 7-oxyalkanoic acid chain length—each independently control a measurable property axis, meaning that substituting any close analog without experimental validation introduces uncontrolled risk in target assay outcomes.

Quantitative Differentiation Evidence for 2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Target Compound vs. Des-Benzyl Analog (CAS 301683-08-9)

The target compound (CAS 1017420-72-2) has a computed LogP of approximately 4.20, compared to 2.61 for the des-benzyl analog 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (CAS 301683-08-9), a ΔLogP of +1.59 units . This corresponds to an approximately 39-fold greater predicted octanol-water partition coefficient for the target compound, consistent with the addition of the hydrophobic benzyl moiety at position 3 . Both compounds share an identical computed topological polar surface area (TPSA) of 76.74 Ų, indicating that the lipophilicity increase is achieved without sacrificing hydrogen-bonding capacity, a favorable profile for passive membrane permeation .

Lipophilicity Membrane permeability Drug-likeness

3-Benzyl Pharmacophore Contribution: Class-Level Inference from 3-Benzylcoumarin MEK1 Inhibitors

The 3-benzyl substituent on the coumarin core is a critical pharmacophoric element for allosteric MEK1 inhibition in the broader 3-benzylcoumarin series. Wang et al. (2013) reported that substituted 3-benzylcoumarins function as allosteric MEK1 inhibitors, with the most potent compound (compound 18) achieving an IC50 of 54.57 nM in a MEK1 binding assay [1]. In contrast, the des-benzyl analog (CAS 301683-08-9) lacks the 3-benzyl group entirely and has been characterized only as a catalytic-site HIV integrase inhibitor through its 6-chloro-4-methyl-7-oxypropanoic acid motif . No MEK1 activity data are available for the des-benzyl analog, and no HIV integrase data are reported for the target compound [2]. The presence of the 3-benzyl group in the target compound therefore confers a distinct target-engagement opportunity via the MEK1 allosteric site, while the retention of the 6-chloro-4-methyl-7-oxypropanoic acid core preserves the integrase-binding pharmacophore identified in the comparator.

MEK1 inhibition Allosteric modulation Antiviral 3-Benzylcoumarin pharmacophore

3-Benzyl Pharmacophore: Cannabinoid Receptor Modulation Potential vs. Des-Benzyl Analog

The 3-benzylcoumarin scaffold, of which the target compound is a direct structural member, is a validated versatile platform for cannabinoid CB1 and CB2 receptor modulation. Rempel et al. (2012) demonstrated that 7-alkyl-3-benzylcoumarins achieve high-affinity binding at both CB1 and CB2 receptors, with the most potent dual agonist (compound 21a, PSB-SB-1202) exhibiting Ki values of 32 nM (CB1) and 49 nM (CB2), and EC50 values of 56 nM (CB1) and 14 nM (CB2) [1]. The 3-benzyl group is essential for CB receptor affinity in this series; its removal (as in the des-benzyl analog CAS 301683-08-9) eliminates this pharmacophoric element . The target compound differs from the published 7-alkyl-3-benzylcoumarin CB ligands in that it bears a 7-oxypropanoic acid group rather than a 7-alkyl chain, representing a distinct chemotype within the 3-benzylcoumarin family whose CB receptor activity has not yet been experimentally characterized [2].

Cannabinoid receptor CB1/CB2 3-Benzylcoumarin GPCR

Side-Chain Differentiation: Propanoic Acid (Target) vs. Acetic Acid Analog (CAS 690679-66-4)

The target compound (CAS 1017420-72-2) bears a 7-oxypropanoic acid side chain, whereas the closest side-chain variant, [(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS 690679-66-4), carries a 7-oxyacetic acid group . The target compound's propanoic acid chain introduces an additional sp³ carbon and one additional rotatable bond compared to the acetic acid variant (5 vs. 4 rotatable bonds), increasing conformational flexibility at the 7-position . Computed LogP values are similar (target: ~4.20; acetic acid analog: ~4.57), but the propanoic acid group is expected to have a slightly higher pKa (by ~0.2–0.3 units based on inductive effects) due to the additional methylene spacer, which can affect ionization state at physiological pH and thereby influence solubility and protein binding .

Side-chain SAR Propanoic acid Acetic acid Rotatable bonds

6-Chloro Substituent: HIV Integrase Pharmacophore Retention vs. Dimethyl Analog (CAS 428845-94-7)

The target compound retains a 6-chloro substituent on the coumarin core, a feature associated with HIV integrase inhibition in the des-benzyl analog series (CAS 301683-08-9) . In contrast, the dimethyl analog 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid (CAS 428845-94-7) replaces the 6-chloro with a methyl group and relocates substitution to positions 4,7-dimethyl with the propanoic acid at position 5 . This substitution fundamentally alters the electronic character at position 6 (from electron-withdrawing chloro to electron-donating methyl) and repositions the oxypropanoic acid side chain from position 7 to position 5. The 6-chloro group may additionally participate in halogen bonding interactions within the integrase catalytic site, an interaction mode unavailable to the dimethyl analog . The target compound (C20H17ClO5, MW 372.8) and the dimethyl analog (C21H20O5, MW 352.38) differ by the presence/absence of chlorine and by side-chain regiochemistry, yielding distinct electrostatic potential surfaces despite similar LogP ranges (target LogP ~4.20; dimethyl LogP ~3.85–4.64) .

HIV integrase 6-Chloro Antiviral Halogen bonding

Unique Multi-Pharmacophore Architecture: Concurrent 3-Benzyl, 6-Chloro, and 7-Oxypropanoic Acid Motifs Within a Single Coumarin Scaffold

The target compound (CAS 1017420-72-2) is distinguished from all closest analogs by the simultaneous presence of three independently characterized pharmacophoric elements on a single coumarin scaffold: (i) a 3-benzyl group enabling MEK1 allosteric site engagement and cannabinoid receptor modulation [1][2]; (ii) a 6-chloro-4-methyl-7-oxy substitution pattern linked to HIV integrase catalytic site inhibition ; and (iii) a 7-oxypropanoic acid side chain providing a carboxylic acid handle for potential prodrug derivatization, salt formation, or bioconjugation . No other compound in the surveyed analog space (des-benzyl CAS 301683-08-9, acetic acid CAS 690679-66-4, dimethyl CAS 428845-94-7, or generic 3-benzylcoumarins) combines all three motifs simultaneously [3]. This architectural convergence is potentially relevant for polypharmacology strategies targeting both host-cell kinases (MEK1) and viral enzymes (integrase) in a single agent, although direct experimental validation of dual-target activity remains absent from the published literature as of May 2026 [4].

Multi-target Polypharmacology Scaffold uniqueness Chemical biology

Recommended Research and Industrial Application Scenarios for 2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic Acid (CAS 1017420-72-2)


Antiviral Drug Discovery: Dual-Target Screening (Host MEK1 Kinase + Viral HIV Integrase)

For laboratories engaged in antiviral drug discovery, particularly those pursuing host-targeted antiviral strategies, this compound offers a rare opportunity to screen a single chemical entity against two mechanistically distinct targets implicated in viral replication: the host-cell RAF/MEK/ERK pathway (via the 3-benzylcoumarin MEK1 allosteric pharmacophore, class-best IC50 = 54.57 nM for related 3-benzylcoumarins [1]) and the viral HIV integrase catalytic site (via the 6-chloro-4-methyl-7-oxy motif, as characterized in the des-benzyl analog ). The compound's elevated LogP (~4.20 vs. ~2.61 for the des-benzyl analog) predicts enhanced membrane permeability, which may be advantageous for intracellular target access, though this property should be balanced against potential solubility limitations . Procurement priority: researchers needing a single probe for parallel MEK1/integrase screening rather than purchasing two separate chemical probes.

Cannabinoid Receptor Pharmacology: Novel 7-Oxypropanoic Acid Chemotype Exploration

The 3-benzylcoumarin scaffold is established as a versatile CB1/CB2 ligand platform, with published Ki values as low as 22 nM (CB1) and 49 nM (CB2) for optimized 7-alkyl derivatives [1]. The target compound represents a structurally distinct chemotype within this family—bearing a 7-oxypropanoic acid group rather than the 7-alkyl chains explored by Rempel et al.—offering cannabinoid researchers a new vector for SAR expansion . The carboxylic acid functionality provides a synthetic handle for amide or ester prodrug derivatization, potentially enabling modulation of CNS penetration and metabolic stability that is not accessible with the published 7-alkyl series . Procurement priority: medicinal chemistry teams seeking to diversify 3-benzylcoumarin CB ligand libraries beyond the 7-alkyl substitution paradigm.

Chemical Biology Tool Compound: Multi-Pharmacophore Scaffold for Phenotypic Screening

The target compound's unique assembly of three independently validated pharmacophoric motifs (3-benzyl for MEK1/CB receptors, 6-chloro-4-methyl for integrase, 7-oxypropanoic acid for further derivatization) makes it a compelling entry point for unbiased phenotypic screening in antiviral or oncology panels [1]. Unlike the des-benzyl analog (which addresses only integrase) or the acetic acid analog (which lacks the propanoic acid's conformational flexibility), this compound presents a multi-dimensional biological signature that may reveal unexpected polypharmacology or pathway crosstalk in cell-based assays . Given the absence of published bioactivity data for this specific compound [2], procurement is best suited for discovery-stage laboratories with internal screening capabilities who can generate proprietary activity profiles, rather than for target-based campaigns requiring pre-validated probe molecules.

Analytical Reference Standard for Coumarin Analog Differentiation in Procurement QC

The target compound's distinct physicochemical signature—LogP ~4.20, TPSA 76.74 Ų, MW 372.8, C20H17ClO5, InChIKey KVOQJSGIUFDQRV-UHFFFAOYNA-N—clearly differentiates it from the commonly confused des-benzyl analog (LogP 2.61, MW 282.68, C13H11ClO5) and acetic acid analog (LogP 4.57, MW 358.77, C19H15ClO5) [1]. These differences are sufficient for unambiguous identity confirmation by HPLC retention time, LC-MS, or NMR in procurement quality control workflows. The compound is commercially available at ≥95% purity (up to 98% from select vendors), though several suppliers list it as discontinued, necessitating careful sourcing for sustained research programs [2]. Procurement priority: QC/analytical laboratories requiring a characterized reference standard for method development or batch-to-batch identity verification in coumarin analog procurement.

Quote Request

Request a Quote for 2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.